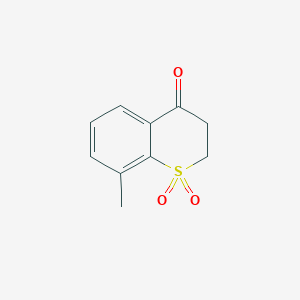
Thiochroman-4-one, 8-methyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiochroman-4-one, 8-methyl-, 1,1-dioxide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Thiochroman-4-one, 8-methyl-, 1,1-dioxide is particularly interesting due to its unique structure, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of thiochroman-4-one, 8-methyl-, 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are critical for cancer cell growth and survival. Specifically, thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, thiochroman-4-one, 8-methyl-, 1,1-dioxide can prevent cancer cells from dividing and multiplying.
Biochemische Und Physiologische Effekte
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that thiochroman-4-one, 8-methyl-, 1,1-dioxide may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of thiochroman-4-one, 8-methyl-, 1,1-dioxide for lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce, which is important for researchers working on a tight budget. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on thiochroman-4-one, 8-methyl-, 1,1-dioxide. One potential area of research is the development of new cancer treatments based on this compound. Researchers may also explore the use of thiochroman-4-one, 8-methyl-, 1,1-dioxide in the treatment of other diseases, such as neurological disorders or inflammatory conditions. Additionally, researchers may investigate the potential of thiochroman-4-one, 8-methyl-, 1,1-dioxide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of thiochroman-4-one, 8-methyl-, 1,1-dioxide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-hydroxy-2-methylacetophenone with thioacetic acid in the presence of a catalyst. This reaction leads to the formation of thiochroman-4-one, which is then oxidized to thiochroman-4-one, 8-methyl-, 1,1-dioxide using hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. Studies have shown that thiochroman-4-one, 8-methyl-, 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
16723-54-9 |
|---|---|
Produktname |
Thiochroman-4-one, 8-methyl-, 1,1-dioxide |
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
8-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
ICENNGTVIUFMJQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
Synonyme |
8-Methyl-3,4-dihydro-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



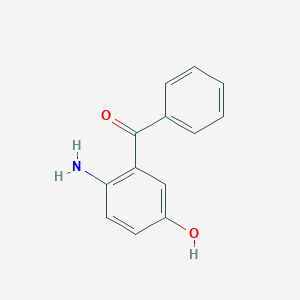
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

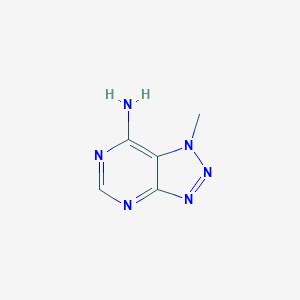
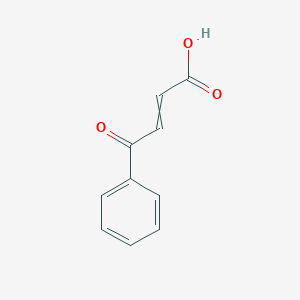
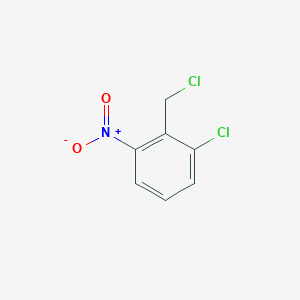
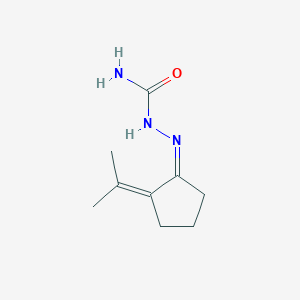
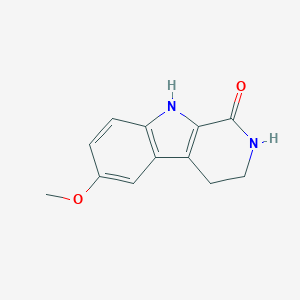
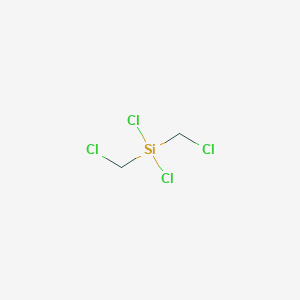
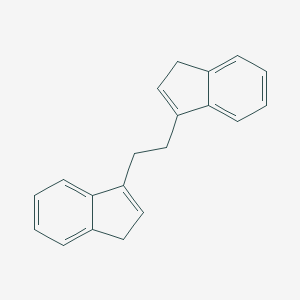
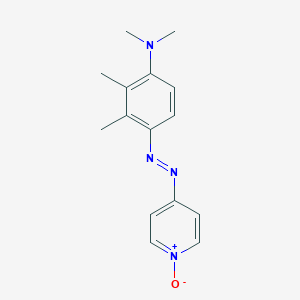
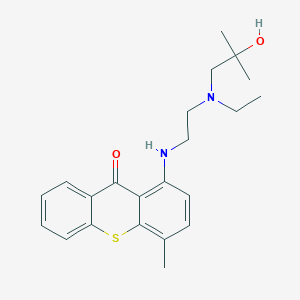
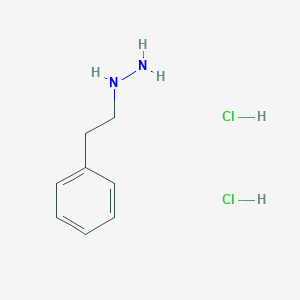
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)